molecular formula C19H16F3N3O3 B2860855 4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide CAS No. 1251569-03-5

4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide

Cat. No. B2860855
CAS RN: 1251569-03-5
M. Wt: 391.35
InChI Key: FLJRLUYXJFUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.35. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agents

The structural complexity of “4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide” suggests potential as an anti-tubercular agent. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . The presence of a piperazine moiety, which is known for its biological activity, could be leveraged to design derivatives with potent anti-tubercular properties.

Anticancer Activity

Compounds with similar structural features have been designed and synthesized to evaluate their anticancer activity . The benzamide group, in particular, is a common feature in many anticancer agents. This compound could be investigated for its efficacy against various cancer cell lines, with a focus on understanding its mechanism of action and potential targets within cancer cells.

Synthesis of N-Heterocycles

The compound contains a piperazine ring, which is a type of N-heterocycle. Research could focus on the synthesis of novel N-heterocycles using this compound as a starting point, exploring its versatility in chemical transformations and its role in producing new compounds with potential biological activities .

properties

IUPAC Name

ethyl 7-methyl-4-[4-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-3-27-18(26)15-10-23-17-14(9-4-11(2)24-17)16(15)25-12-5-7-13(8-6-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJRLUYXJFUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

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